(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran
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Overview
Description
(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran is a complex organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by its unique structural features, including multiple methyl groups and a hexahydrobenzo ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran involves several steps, typically starting with the formation of the benzofuran core. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed cycloisomerization are commonly used to construct the benzofuran core. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated benzofuran derivatives
Substitution: Halogenated, nitrated benzofuran derivatives
Scientific Research Applications
(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents due to its diverse pharmacological activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-arylbenzofurans: Benzofuran derivatives with aryl groups at the 2-position, known for their biological activities.
Benzothiophene: A sulfur analog of benzofuran with similar chemical properties.
Uniqueness
(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzofbenzofuran is unique due to its specific structural features, including the hexahydrobenzo ring system and multiple methyl groups. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran |
InChI |
InChI=1S/C15H20O/c1-10-5-4-6-15(3)8-14-12(7-13(10)15)11(2)9-16-14/h9,13H,1,4-8H2,2-3H3/t13?,15-/m1/s1 |
InChI Key |
TYPSVDGIQAOBAD-AWKYBWMHSA-N |
Isomeric SMILES |
CC1=COC2=C1CC3C(=C)CCC[C@@]3(C2)C |
Canonical SMILES |
CC1=COC2=C1CC3C(=C)CCCC3(C2)C |
Origin of Product |
United States |
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